Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate
Description
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate is a pyrrole-based dicarboxylate ester featuring a 3-(trifluoromethyl)phenyl substituent at the 1-position and a methyl group at the 2-position of the pyrrole ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which enhances the compound’s metabolic stability and lipophilicity, making it relevant for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H14F3NO4 |
|---|---|
Molecular Weight |
341.28 g/mol |
IUPAC Name |
dimethyl 2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H14F3NO4/c1-9-13(15(22)24-3)12(14(21)23-2)8-20(9)11-6-4-5-10(7-11)16(17,18)19/h4-8H,1-3H3 |
InChI Key |
GPCUYTYPWJEBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with a trifluoromethyl-substituted benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The resulting intermediate is then esterified using dimethyl sulfate or a similar esterifying agent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification by recrystallization or chromatography to obtain the compound in high purity. The use of automated systems and advanced analytical techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Stability : The -CF₃ group’s electron-withdrawing nature likely reduces enzymatic degradation rates compared to -Cl or -O-CF₃ analogs, a critical factor in drug design .
Solubility vs. Lipophilicity : The target compound’s lack of an ether oxygen (unlike ’s -O-CF₃ analog) may favor membrane permeability but reduce aqueous solubility, necessitating formulation optimization .
Synthetic Scalability : The use of DMF and triethylamine in suggests scalable conditions for pyrrole functionalization, though crystallization solvents (e.g., dioxane) may require substitution for industrial processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
